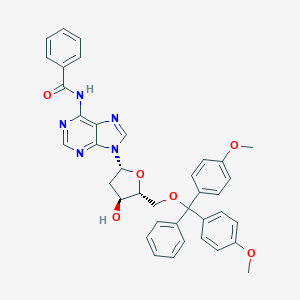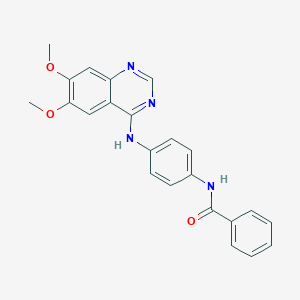
4-(4-Methyl-1,3-thiazol-2-yl)phenol
Vue d'ensemble
Description
4-(4-Methyl-1,3-thiazol-2-yl)phenol is a heterocyclic organic compound with the linear formula C10H9NOS . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 4-(4-Methyl-1,3-thiazol-2-yl)phenol consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight is 191.253 .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazoles, including 4-(4-Methyl-1,3-thiazol-2-yl)phenol, have been found to exhibit antimicrobial properties . This makes them useful in the development of new drugs for treating various bacterial and fungal infections .
Antiretroviral Activity
Thiazole derivatives have been used in the development of antiretroviral drugs, such as Ritonavir . These drugs are used to treat HIV/AIDS, demonstrating the significant role of thiazoles in medicinal chemistry .
Antifungal Activity
Thiazole-based compounds have shown promising results in antifungal activity studies . They have been found effective against various fungi, including Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
Anticancer Activity
Thiazoles have been used in the development of anticancer drugs, such as Tiazofurin . They have shown potential in inhibiting the growth of cancer cells, making them a valuable tool in cancer research .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They have been found to exhibit anti-Alzheimer activity, providing a new avenue for the development of drugs for this neurodegenerative disorder .
Antihypertensive Activity
Thiazoles have been found to exhibit antihypertensive activity . This makes them useful in the development of drugs for the treatment of high blood pressure .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . This property makes them useful in the development of drugs for conditions caused by oxidative stress .
Herbicidal Activity
Thiazole derivatives have been found to possess moderate to good herbicidal activities . This makes them useful in the development of new herbicides for agricultural applications .
Orientations Futures
Mécanisme D'action
Target of Action
This compound is part of a collection of rare and unique chemicals used by early discovery researchers
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including anti-inflammatory and analgesic effects .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Related thiazole compounds have shown significant analgesic and anti-inflammatory activities .
Propriétés
IUPAC Name |
4-(4-methyl-1,3-thiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-6-13-10(11-7)8-2-4-9(12)5-3-8/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMBRIDHHFYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421946 | |
| Record name | 4-(4-Methyl-1,3-thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1,3-thiazol-2-yl)phenol | |
CAS RN |
138330-01-5 | |
| Record name | 4-(4-Methyl-1,3-thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)




